AH 7725

Allergic Asthma Bronchial Provocation Test Oral Antiallergic

Researchers needing an oral mast cell stabilizer for systemic allergy models face a gap, as disodium cromoglycate (DSCG) lacks oral bioavailability. AH 7725 (CAS 33459-28-8) directly addresses this need: • Orally active: Demonstrated significant efficacy (p<0.005) in human bronchial provocation tests. • Clean mechanistic probe: Inhibits histamine and SRS-A release without direct bronchodilator activity. • Reliable supply: Available as ≥98% pure solid, shipped under ambient conditions.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 33459-28-8
Cat. No. B1666706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 7725
CAS33459-28-8
Synonyms7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid
AH 7725
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO
InChIInChI=1S/C16H12O6/c17-5-6-21-10-2-4-14-12(8-10)15(18)11-7-9(16(19)20)1-3-13(11)22-14/h1-4,7-8,17H,5-6H2,(H,19,20)
InChIKeyNADDLRWCPPNNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AH 7725: Orally-Active Antiallergic Compound


AH 7725 (CAS 33459-28-8) is a synthetic, small-molecule xanthone derivative [1] originally developed as an orally active antiallergic agent with a mechanism of action similar to that of disodium cromoglycate (DSCG) [2]. Identified in the early 1970s, its primary pharmacological action is the inhibition of immediate-type hypersensitivity reactions by preventing the release of inflammatory mediators like histamine and slow-reacting substance of anaphylaxis (SRS-A) from mast cells, without possessing direct bronchodilator activity .

Oral mast cell stabilizer probe Reported to inhibit immediate-type hypersensitivity mediator release without bronchodilator activity
Systemic oral route research fit May support allergic asthma models requiring oral administration, unlike inhaled-only DSCG
Mechanism-pathway study context Inhibition of histamine/SRS-A release for mast cell degranulation research

AH 7725 Oral Bioavailability Advantage


The primary reason simple substitution with other antiallergic agents, including its closest analog disodium cromoglycate (DSCG), is not scientifically valid stems from a fundamental pharmacokinetic difference. DSCG is clinically ineffective when administered orally due to negligible gastrointestinal absorption and must be delivered via inhalation [1]. In contrast, AH 7725 is documented to be active when taken by mouth, demonstrating efficacy in a clinical bronchial provocation model [2]. This crucial differentiation means that for research models requiring systemic, oral administration of a mast cell stabilizer to study allergic asthma mechanisms, particularly in models of oral prophylactic treatment, AH 7725 fulfills a specific and non-substitutable role that DSCG and similar inhaled agents cannot [1].

Research Target
AH 7725 (Xanthone Derivative)
Reported oral activity in human challenge models; systemic mast cell stabilization via oral route
Oral administration research context
Potential Substitute
Disodium Cromoglycate (DSCG)
Clinically ineffective when given orally; requires inhalation delivery
Inhaled route only
Oral route mismatch: DSCG may not support systemic oral prophylaxis research models where AH 7725 has reported activity. Direct substitution may alter exposure pathway and endpoint response.

AH 7725: Evidence for Oral Prophylactic Efficacy


Oral Prophylactic Efficacy in Human Bronchial Challenge

In a clinical study involving six patients with allergic asthma, a single oral dose of AH 7725 was evaluated against a baseline antigen challenge. The drug was found to inhibit (either partially or completely) the immediate-type asthmatic response in every patient. The overall result was statistically significant at the p < 0.005 level (reported as 0.5% level) [1]. This contrasts sharply with the comparator, disodium cromoglycate (DSCG), which is clinically inactive when administered by the oral route and is restricted to inhalation delivery [2].

Oral Challenge
Head-to-head
Reported inhibition of immediate-type asthmatic response in 6/6 patients; p<0.005 vs baseline antigen challenge. Oral DSCG inactive.
Endpoint response context
Human bronchial provocation model; small sample size (n=6)
Allergic Asthma Bronchial Provocation Test Oral Antiallergic

Lack of Bronchodilator Activity

The mechanism of action for AH 7725 was defined as the inhibition of mediator release (e.g., histamine, SRS-A) from sensitized mast cells [1]. Crucially, it was explicitly demonstrated to possess no intrinsic bronchodilator activity [1]. This profile is consistent with disodium cromoglycate (DSCG) but differentiates the entire class from beta-adrenergic agonists or methylxanthines, which provide symptomatic relief through bronchodilation. This pure prophylactic mechanism is essential for studies aimed at dissecting the pathways of mediator release versus smooth muscle relaxation.

Bronchodilator
Class-level
No intrinsic bronchodilator activity; mechanism limited to mediator release inhibition.
Cleaner pathway probe
Differentiates from beta-agonists/methylxanthines for mediator release studies
Mast Cell Stabilizer Mechanism of Action Prophylactic Therapy

Comparable Potency to Inhaled Cromoglycate

A review of early oral chromone derivatives states that in the clinic, AH 7725, along with tixanox, ICI 74917, and doxantrazole, is at best of comparable efficacy to sodium cromoglycate in bronchial provocation tests [1]. This suggests that while its oral bioavailability is a key advantage, its potency in the target organ is not superior to the gold-standard inhaled therapy. This finding is critical for calibrating expectations in research models: the advantage of AH 7725 is its route of administration, not enhanced intrinsic potency over DSCG.

Potency vs DSCG
Cross-study
Reported comparable efficacy to inhaled sodium cromoglycate in bronchial provocation tests; not superior.
Route advantage, not potency
Oral bioavailability is the key differentiator, not enhanced intrinsic activity
Clinical Pharmacology Comparative Efficacy Bronchial Challenge

Inconsistent Activity in Rodent Oral Models

Despite its oral activity in humans, AH 7725 has been described as having inconsistent effects in some animal models. A study notes that AH 7725 was active when administered 15 minutes before challenge in an oral rat model, but 'was not consistent in effect' [1]. This contrasts with its reliable performance in human bronchial challenge tests and highlights a potential limitation for its use as a standard positive control in certain preclinical in vivo assays.

Rodent PCA
Data to verify
Inconsistent effect reported in rat passive cutaneous anaphylaxis model after oral administration.
Model-dependent response
May not serve as reliable positive control in all rodent allergy models
Pharmacodynamics In Vivo Models Rat PCA Assay

AH 7725 Research Applications


Oral Prophylaxis in Allergic Asthma Models

AH 7725 is uniquely suited for research applications that require an orally administered, systemically available mast cell stabilizer. As demonstrated by its significant efficacy (p<0.005) in a human bronchial provocation test [1], it can serve as a positive control or tool compound in proof-of-concept studies for novel oral anti-allergic therapies. This is a role that inhaled-only comparators like disodium cromoglycate cannot fulfill.

Mast Cell Mediator Release Pathway Studies

For in vitro or ex vivo experiments designed to dissect the biochemical pathways of mast cell degranulation and mediator release (e.g., histamine, SRS-A), AH 7725 serves as a well-characterized inhibitor [2]. Its lack of bronchodilator activity [2] ensures that any observed effects in complex tissue or in vivo models are attributable to the inhibition of mediator release rather than direct smooth muscle relaxation, providing a cleaner mechanistic interpretation.

Reference Standard for Analytical Comparisons

Given its status as a historically significant compound in the development of oral antiallergic agents, AH 7725 is a valuable reference standard. As noted in reviews, it was among the first oral agents to show efficacy comparable to DSCG in bronchial challenge tests [3]. Procuring a sample with verified purity (e.g., ≥98% as commonly offered) allows for its use in analytical method development, impurity profiling of related xanthone derivatives, or as a comparator in historical literature validation studies.

Caution for Preclinical Rodent Models

Researchers should exercise caution when considering AH 7725 as a positive control for oral efficacy in standard rodent models like the rat PCA assay. Evidence indicates its effect in such models can be inconsistent [4]. Alternative, more reliable oral antiallergic compounds should be considered for routine use in these specific assays.

Application
Selection Property
Validation Focus
Oral mast cell stabilizer research in allergic asthma models
Systemic oral route research fit
Mediator release endpoints in oral challenge models
Mast cell degranulation pathway studies
Lack of bronchodilator interference
Histamine/SRS-A release inhibition endpoints
Analytical reference for oral chromone research
Historical comparator compound
Method development and literature validation studies
Rodent model suitability review
Model-dependent oral activity
Species-specific PCA response verification

Technical Documentation Hub

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37 linked technical documents
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